Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
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Overview
Description
Pentyl 2-((9R,10S,11S,15R)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetate is a complex organic compound. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its intricate molecular structure, which includes multiple chiral centers and a fused ring system.
Preparation Methods
The synthesis of Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate involves several steps:
Starting Materials: The synthesis begins with the preparation of the core anthracene structure, which is then functionalized to introduce the epipyrroloanthracene moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Pentyl 2-((9R,10S,11S,15R)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Pentyl 2-((9R,10S,11S,15R)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent in laboratories and industry.
Methyl Butyrate: Known for its fruity smell, used in flavorings and perfumes.
The uniqueness of Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate lies in its complex structure and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C25H25NO4/c1-2-3-8-13-30-19(27)14-26-24(28)22-20-15-9-4-5-10-16(15)21(23(22)25(26)29)18-12-7-6-11-17(18)20/h4-7,9-12,20-23H,2-3,8,13-14H2,1H3 |
InChI Key |
OPGOPYLQRUWVDM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Canonical SMILES |
CCCCCOC(=O)CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
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